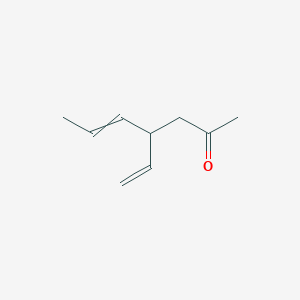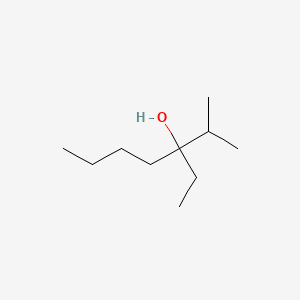
3-Ethyl-2-methylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylheptan-3-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon atom in an aliphatic chain. The molecular formula of this compound is C10H22O. This compound is a colorless liquid with a mild, fruity odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylheptan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a ketone to form the desired alcohol. For example, n-butylmagnesium bromide can react with a suitable ketone under controlled conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms alkyl halides or other substituted products.
Applications De Recherche Scientifique
3-Ethyl-2-methylheptan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-heptanol: Similar structure but differs in the position of the ethyl group.
3-Methyl-3-heptanol: Similar structure but differs in the position of the methyl group.
Uniqueness
3-Ethyl-2-methylheptan-3-ol is unique due to its specific arrangement of the ethyl and methyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific chemical applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
66719-37-7 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
3-ethyl-2-methylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(11,6-2)9(3)4/h9,11H,5-8H2,1-4H3 |
Clé InChI |
GYCRUUSYQLIIBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



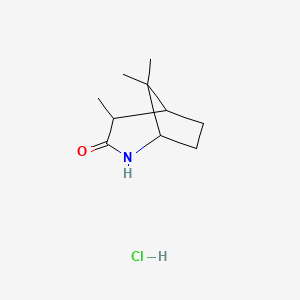

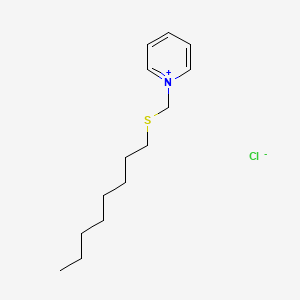

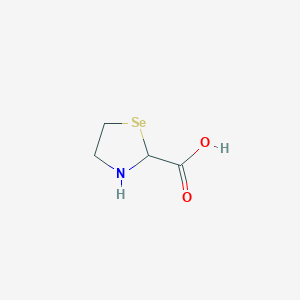
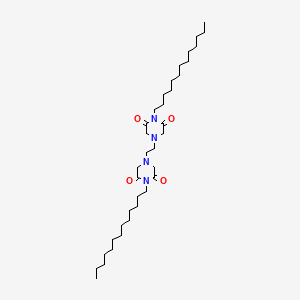
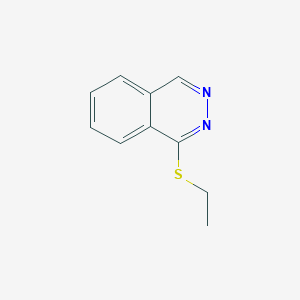
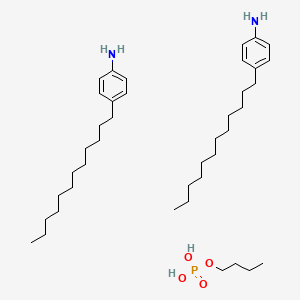
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
